molecular formula C18H36Cl2N2O6S B12513860 Clindamycin (hydrochloride monohydrate)

Clindamycin (hydrochloride monohydrate)

Cat. No.: B12513860
M. Wt: 479.5 g/mol
InChI Key: KWMXKEGEOADCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin hydrochloride monohydrate is a semi-synthetic antibiotic belonging to the lincosamide class. It is derived from lincomycin, a naturally occurring antibiotic produced by the actinobacterium Streptomyces lincolnensis. Clindamycin hydrochloride monohydrate is primarily used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain protozoan infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride monohydrate is synthesized from lincomycin through a series of chemical reactions. The key step involves the substitution of the 7®-hydroxy group in lincomycin with a chlorine atom to form clindamycin. This chlorination reaction is typically carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: In industrial settings, clindamycin hydrochloride monohydrate is produced through a multi-step process that includes fermentation, extraction, and purification. The fermentation process involves the cultivation of Streptomyces lincolnensis to produce lincomycin, which is then chemically modified to obtain clindamycin. The final product is purified and crystallized to obtain clindamycin hydrochloride monohydrate .

Chemical Reactions Analysis

Types of Reactions: Clindamycin hydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Clindamycin hydrochloride monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, thereby impeding the assembly of the ribosome and the translation process. This disruption of protein synthesis leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

    Lincomycin: The parent compound from which clindamycin is derived.

    Clindamycin Phosphate: Another salt form of clindamycin used in injectable and topical formulations.

Uniqueness: Clindamycin hydrochloride monohydrate is unique in its enhanced absorption and bioavailability compared to lincomycin. It also has a broader spectrum of activity, making it more effective against a wider range of bacterial infections .

Properties

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClN2O5S.ClH.H2O/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXKEGEOADCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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